Pioglitazone D4
Overview
Description
Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .
Scientific Research Applications
1. Non-Small Cell Lung Cancer (NSCLC) Treatment
- Methods of Application : The inhibitory effect of pioglitazone on cell proliferation, apoptosis, and cell invasion in a panel of human NSCLC cell lines was evaluated by multiple assays .
- Results : Pioglitazone reduced proliferative and invasive abilities with an IC 50 ranging between 5 and 10 μM and induced apoptosis of NSCLC cells . It was found to affect the MAPK, Myc, Ras, and TGFβ pathways, which are important in the epithelial-to-mesenchimal transition (EMT) process .
2. Diabetic Kidney Disease (DKD) Treatment
- Methods of Application : A retrospective cohort study was designed, which included 742 type 2 diabetes mellitus (T2DM) patients with DKD in Taiwan .
- Results : Pioglitazone use did not reduce the risk of composite renal endpoints in DKD patients (HR: 0.97, 95% CI = 0.53–1.77), including persistent eGFR<15 ml/min/1.73 m2(HR = 1.07, 95% CI = 0.46–2.52), doubling of serum creatinine (HR = 0.97, 95% CI = 0.53–1.77), or ESRD (HR = 2.58, 95% CI = 0.29–23.04) .
3. Secondary Prevention of Cardiovascular Diseases (CVD)
- Application Summary : Pioglitazone targets multiple pathogenic pathways involved in the development of CVD. It has been assessed for its effects on the secondary prevention of CVD .
4. Glycemic Control and Insulin Sensitivity
- Application Summary : Pioglitazone, a thiazolidinedione, improves glycemic control primarily by increasing peripheral insulin sensitivity in patients with type 2 diabetes, whereas metformin, a biguanide, exerts its effect primarily by decreasing hepatic glucose output .
- Methods of Application : In a clinical trial comparing these two oral antihyperglycemic medications (OAMs), the effect of 32-week monotherapy on glycemic control and insulin sensitivity was studied in 205 patients with recently diagnosed type 2 diabetes who were naive to OAM therapy .
- Results : Pioglitazone was comparable to metformin in improving glycemic control as measured by hemoglobin A1C and fasting plasma glucose . At endpoint, pioglitazone was significantly more effective than metformin in improving indicators of insulin sensitivity, as determined by reduction of fasting serum insulin (P = 0.003) and by analysis of homeostasis model assessment for insulin sensitivity (HOMA-S; P = 0.002) .
5. Inhibition of Cancer Cell Processes
- Application Summary : Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known as an antidiabetic drug included in the thiazolidinediones (TZDs) class. It regulates the lipid and glucose cell metabolism and recently a role in the inhibition of numerous cancer cell processes has been described .
6. Secondary Prevention of Cardiovascular Diseases (CVD)
- Application Summary : Pioglitazone targets multiple pathogenic pathways involved in the development of cardiovascular diseases (CVD). The aim of this systematic review and meta-analysis is to assess the effects of pioglitazone treatment on the secondary prevention of CVD .
7. Combination Therapy for Type 2 Diabetes
- Application Summary : Pioglitazone and dipeptidyl peptidase-4 inhibitors (DPP4i) may work through complementary mechanisms resulting in a more efficient beta-cell protection and, therefore, more sustained glycemic control .
8. Remodeling of Adipose Tissue Phospholipids
- Application Summary : Pioglitazone exerts its cardiometabolic benefits in type 2 diabetes (T2D) through a redistribution of body fat, from ectopic and visceral areas to subcutaneous adipose depots .
9. Inhibition of Cancer Cell Processes
- Application Summary : Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known as an antidiabetic drug included in the thiazolidinediones (TZDs) class. It regulates the lipid and glucose cell metabolism and recently a role in the inhibition of numerous cancer cell processes has been described .
Safety And Hazards
properties
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-YBNXMSKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone-d4 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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